Filanesib, also known as Kinesin Spindle Protein Inhibitor, is a novel compound that has gained attention in the field of cancer research, particularly for its potential application in treating multiple myeloma. It is classified as a kinesin spindle protein inhibitor, which disrupts the normal function of mitosis in cancer cells. The compound has been studied in combination with other agents, such as bortezomib and dexamethasone, to enhance therapeutic efficacy against relapsed or refractory multiple myeloma .
Filanesib was developed through a collaborative effort involving pharmaceutical companies and academic institutions. It is classified under the category of small-molecule inhibitors targeting the kinesin spindle protein, which plays a crucial role in cell division. The compound is often referred to in clinical research settings as a potential treatment option for hematological malignancies .
The synthesis of Filanesib involves several steps that typically start with commercially available starting materials. The synthesis process may include the following technical details:
The specific synthetic pathway for Filanesib is not detailed in the available literature but follows conventional organic synthesis protocols used for similar compounds .
Filanesib has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with target proteins. The molecular formula and structure can be represented as follows:
The structural data indicates that Filanesib's design is optimized for high specificity and potency against its biological targets .
Filanesib undergoes several chemical reactions during its synthesis and application:
The technical details regarding these reactions highlight their significance in ensuring that Filanesib retains its efficacy as a therapeutic agent.
Filanesib exerts its therapeutic effects by inhibiting kinesin spindle proteins, which are vital for proper mitotic spindle function during cell division. The mechanism can be summarized as follows:
Data from clinical trials indicate promising outcomes regarding response rates and duration of response when Filanesib is administered in combination therapies.
Filanesib exhibits several notable physical and chemical properties:
These properties are essential for formulating Filanesib into effective dosage forms for clinical use.
Filanesib has significant applications in scientific research and clinical settings:
Filanesib TFA, also designated as ARRY-520 TFA, is a trifluoroacetate salt derivative of the parent compound filanesib. Its systematic IUPAC name is (2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate. The molecular formula is C₂₂H₂₃F₅N₄O₄S, with a precise molecular weight of 534.50 g/mol [1] [2] [8]. This formula accounts for the addition of trifluoroacetic acid (TFA, CF₃CO₂H) to the free base (C₂₀H₂₂F₂N₄O₂S), resulting in a 114.02 g/mol increase, consistent with salt formation [5] [7]. The structure features a 1,3,4-thiadiazole core substituted with:
Table 1: Nomenclature and Chemical Identifiers of Filanesib TFA
Property | Value |
---|---|
IUPAC Name | (2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide; 2,2,2-trifluoroacetic acid |
Molecular Formula | C₂₂H₂₃F₅N₄O₄S |
CAS Number | 1781834-99-8 |
Synonyms | ARRY-520 TFA; Filanesib trifluoroacetate; HY-15187B |
Molecular Weight | 534.50 g/mol |
The stereogenic center at the C2 position of the thiadiazole ring exhibits an (S)-absolute configuration, a critical feature for optimal binding to the kinesin spindle protein (KSP) active site [10]. Derivatization to the TFA salt occurs via protonation of the primary amine group (-CH₂-CH₂-CH₂-NH₂) on the propyl side chain by trifluoroacetic acid, forming a stable ammonium trifluoroacetate ion pair [-CH₂-CH₂-CH₂-N⁺H₃][⁻OCOCF₃] [4] [5] [7]. This modification enhances the compound's crystallinity and aqueous solubility relative to the free base, facilitating purification and formulation for research use. The salt form retains the selective KSP inhibitory activity of the parent molecule while improving handling properties [1] [8].
Filanesib TFA is highly soluble in dimethyl sulfoxide (DMSO) (>100 mg/mL, ~187 mM), making it suitable for stock solution preparation in in vitro assays [8]. Its solubility in aqueous buffers is limited but sufficient for cell-based studies when diluted from DMSO stocks. The compound demonstrates pH-dependent stability, with optimal integrity observed in neutral to slightly acidic conditions (pH 5–7) [10]. In biological matrices (e.g., cell culture media), filanesib TFA remains stable for ≥24 hours at 37°C, allowing reliable exposure in anti-proliferative assays [1] [8]. The primary amine group in the propyl side chain is susceptible to oxidative degradation under prolonged storage in oxygenated environments, necessitating inert atmosphere handling for long-term stability [7].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6